molecular formula C18H19N7O5 B2998536 2-(4-(4-(3-(3,5-dimethoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396881-56-3

2-(4-(4-(3-(3,5-dimethoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

Cat. No.: B2998536
CAS No.: 1396881-56-3
M. Wt: 413.394
InChI Key: ZCNVPEQTMOTZCS-UHFFFAOYSA-N
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Description

2-(4-(4-(3-(3,5-dimethoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H19N7O5 and its molecular weight is 413.394. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-[4-[(3,5-dimethoxyphenyl)carbamoylamino]phenyl]-5-oxotetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O5/c1-29-14-7-12(8-15(9-14)30-2)21-17(27)20-11-3-5-13(6-4-11)25-18(28)24(22-23-25)10-16(19)26/h3-9H,10H2,1-2H3,(H2,19,26)(H2,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNVPEQTMOTZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-(3-(3,5-dimethoxyphenyl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N6O4C_{20}H_{22}N_{6}O_{4}, with a molecular weight of approximately 410.4 g/mol. The structure features multiple functional groups, including a tetrazole ring and a methoxy-substituted phenyl group, which are significant for its biological activity.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity associated with similar compounds in the tetrazole class. While specific data on the compound may be limited, insights can be drawn from related research.

Antimicrobial Activity

Tetrazole derivatives have been noted for their antimicrobial properties. In one study, compounds with similar structural motifs were evaluated against a range of bacterial strains. For instance, certain tetrazole derivatives exhibited minimal inhibitory concentrations (MICs) as low as 2 µg/mL against Staphylococcus epidermidis, indicating potent antibacterial effects . These findings suggest that the compound may also possess significant antimicrobial properties.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of tetrazole derivatives have been extensively studied. A related compound demonstrated non-cytotoxicity against normal cell lines while exhibiting significant activity against various cancer cell lines . This dual action is crucial for developing therapeutic agents that selectively target cancer cells without harming normal tissues.

The mechanisms through which tetrazole-containing compounds exert their biological effects often involve interactions with specific biological targets. For example:

  • Inhibition of Enzymatic Activity : Certain tetrazoles have been shown to inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : Some compounds act as antagonists or agonists at various receptors, influencing cellular signaling pathways.

Data Table: Biological Activity Summary

Activity Type Observed Effects Reference
AntimicrobialMIC as low as 2 µg/mL against S. epidermidis
CytotoxicityNon-cytotoxic to normal cells; active against cancer lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study focusing on novel tetrazole derivatives found that specific substitutions on the phenyl ring enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that similar modifications in our compound could yield enhanced efficacy.
  • Cytotoxic Profile : Another investigation into related compounds revealed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting the potential therapeutic window for such derivatives .

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